3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate
Description
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate (CAS: 2500-83-6) is a bicyclic terpene-derived acetate ester with a complex tricyclic framework. It is structurally characterized by a fused bicyclo[5.2.1.02,6] system, which imparts rigidity and influences its physicochemical properties. This compound is primarily utilized in the fragrance industry due to its green, floral, and woody odor profile. It is a "top 100" fragrance ingredient, often marketed under names such as Herbaflorat or Greenyl acetate .
Key structural features include:
- A tricyclic backbone with a double bond at the 4-position.
- An acetate ester group at the 8-position (as per IUPAC numbering variations).
- High lipophilicity due to the bicyclic framework, as evidenced by its octanol/water partition coefficient .
Properties
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h4-5,8-12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKVBDHPANGKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C1C3CCC2C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761757 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105401-74-9 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: Tricyclo[5.2.1.0²,6]decane-methylol
The foundational raw material for synthesizing 3-Tricyclo[5.2.1.0²,6]dec-4-enyl acetate is tricyclo[5.2.1.0²,6]decane-methylol (also known as TCD Alcohol M), which is commercially available and can be derived via established processes such as those described in German Patent No. 934,889.
Esterification Process
The primary method involves esterifying the methylol group of the raw material with acetic anhydride, often in the presence of a base such as potassium carbonate, under controlled temperature conditions:
**Reaction Conditions:**
- Reagents: Acetic anhydride, potassium carbonate
- Temperature: Approximately 100°C
- Duration: 3 hours
- Solvent: Usually an inert solvent like ether or dichloromethane
This process yields tricyclo[5.2.1.0²,6]dec-4-enyl acetate with typical yields around 100 grams per batch, as detailed in patent US4123394A.
Reaction Data and Purification
Post-reaction, the mixture undergoes standard workup:
- Cooling and filtration
- Washing with water and sodium carbonate solution
- Distillation to purify the ester, with boiling points around 57–58°C at 0.1 Torr
| Parameter | Value |
|---|---|
| Boiling Point | 57–58°C at 0.1 Torr |
| IR Absorptions | 1740, 1385, 1365, 1030 cm$$^{-1}$$ |
| NMR (CDCl$$_3$$) | 1.95 ppm (singlet, methyl group), 3.7 ppm (methylene) |
Stereoselective and Functional Group Modifications
Stereoselective Synthesis
Research has demonstrated stereoselective approaches starting from enantiopure precursors such as enaminones, which can be transformed into the target acetate via reduction, thermolysis, and hydrolysis steps. These methods involve:
- N-Acetylation of enaminone derivatives
- Reduction with lithium in liquid ammonia
- Thermolysis to generate cyclopentene derivatives
- Hydrolysis to obtain the acetate
This pathway emphasizes stereochemical control, producing optically active 3-Tricyclo[5.2.1.0²,6]dec-4-enyl acetate with high enantiomeric purity.
Functional Group Transformations
Additional modifications include ether formation, such as methylation or allylation, achieved via nucleophilic substitution with methyl iodide or allyl bromide, respectively, using sodium hydride as a base.
| Transformation | Reagents & Conditions | Yield/Remarks |
|---|---|---|
| Methylation of alcohol group | Sodium hydride + methyl iodide, 25°C, 20 hrs | 4 g product, bp 36–38°C at 0.1 Torr |
| Allylation | Sodium hydride + allyl bromide, similar conditions | bp 50–52°C at 0.1 Torr |
Data Tables and Research Discoveries
Summary of Research Findings and Innovations
- Patent US4123394A provides a detailed route for esterifying tricyclo[5.2.1.0²,6]decane methylol derivatives, emphasizing the importance of temperature control and purification via distillation.
- Academic studies highlight stereoselective synthesis pathways, employing enantiopure precursors and reduction techniques to obtain optically active 3-Tricyclo[5.2.1.0²,6]dec-4-enyl acetate .
- Chemical databases confirm the structural integrity and physical properties of the compound, supporting the validity of the synthetic routes.
Chemical Reactions Analysis
Hydrolysis of the Acetate Group
Hydrolysis is the most well-characterized reaction for this compound, cleaving the ester bond to yield tricyclodecenol and acetic acid. The reaction proceeds under both acidic and basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, reflux | Tricyclodecenol + Acetic acid | Acid-catalyzed ester cleavage |
| Basic hydrolysis | NaOH, H₂O, 100°C | Tricyclodecenol + Sodium acetate | Base-promoted saponification |
This reaction is critical for generating tricyclodecenol, a versatile intermediate for further functionalization .
Esterification and Transesterification
The acetate group can participate in ester-exchange reactions under specific catalytic conditions. For example, transesterification with higher alcohols generates new esters:
| Reagents | Conditions | Products |
|---|---|---|
| Isobutyric anhydride | K₂CO₃, 100°C, 3 hours | Tricyclodecenyl isobutyrate |
| Formic acid | Mixed formic-acetic anhydride, 0°C | Tricyclodecenyl formate |
These reactions highlight the compound’s utility in synthesizing structurally diverse esters for fragrance applications .
Substitution Reactions
The tricyclic alcohol (produced via hydrolysis) undergoes nucleophilic substitution to form ether derivatives. While these reactions require prior hydrolysis of the acetate, they are industrially significant:
| Reagents | Conditions | Products |
|---|---|---|
| Methyl iodide + NaH | 25°C, 20 hours | Tricyclodecenyl methyl ether |
| Allyl bromide | Ether solvent, 25°C | Tricyclodecenyl allyl ether |
These ethers are valued in perfumery for their stability and odor profiles .
Stability and Reactivity Trends
Key physicochemical properties influencing reactivity:
| Property | Value | Implications |
|---|---|---|
| LogP | 2.15 | Moderate hydrophobicity enhances solubility in organic phases |
| Molecular weight | 192.26 g/mol | Facilitates volatility for fragrance applications |
The compound’s rigid tricyclic structure limits ring-opening reactions but stabilizes intermediates during functional group transformations .
Scientific Research Applications
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological pathways .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicology: Limited data exist for 3-tricyclo[5.2.1.02,6]dec-4-enyl acetate, though structurally similar Verdyl acetate has well-established safety profiles .
- Regulatory Needs : REACH dossiers for tricyclic acetates remain incomplete, necessitating further environmental and toxicological studies .
Biological Activity
3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate is a bicyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's activity.
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- IUPAC Name : (1S,7R)-tricyclo[5.2.1.02,6]dec-4-en-3-ol
- CAS Number : 27137-33-3
Biological Activity
Research indicates that 3-tricyclo[5.2.1.02,6]dec-4-enyl acetate exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against several strains of bacteria.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes and receptors, indicating a potential role in biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways |
| Enzyme Interaction | Interacts with specific enzymes/receptors |
The mechanism of action for 3-tricyclo[5.2.1.02,6]dec-4-enyl acetate involves its interaction with molecular targets within the body:
- Binding Affinity : The bicyclic structure allows for effective binding to enzyme active sites or receptor sites, influencing their activity.
- Signal Transduction : It may participate in signal transduction pathways that regulate various physiological responses.
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on the antibacterial properties of 3-tricyclo[5.2.1.02,6]dec-4-enyl acetate demonstrated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. -
Enzyme Inhibition Assay :
Research indicated that 3-tricyclo[5.2.1.02,6]dec-4-enyl acetate could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Q & A
Q. Basic
- IR Spectroscopy : Confirm ester carbonyl absorption at 1735–1745 cm⁻¹ and absence of hydroxyl peaks (~3500 cm⁻¹) from precursors .
- NMR Analysis :
- GC-MS : Molecular ion peak at m/z 194.27 (C₁₂H₁₈O₂) with fragmentation patterns consistent with tricyclic decoupling .
How can researchers resolve stereochemical ambiguities in the tricyclic core?
Advanced
The compound’s bridged bicyclic system () requires:
- Chiral HPLC : Use Chiralpak® IC columns (hexane:isopropanol 95:5) to separate enantiomers with baseline resolution (R > 1.5) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for analogous tricyclic esters (R-factor < 0.05) .
- Dynamic NMR : Variable-temperature studies (e.g., 233–313 K) detect ring-flipping barriers (ΔG‡ ≈ 50–60 kJ/mol), indicating conformational stability .
What computational tools predict reactivity and thermodynamic properties?
Q. Advanced
- DFT Simulations (B3LYP/6-311+G(d,p)) :
- LogP Prediction : Estimated 3.2 ± 0.2 (Experimental: 3.1) informs lipid membrane permeability studies .
What physicochemical properties are critical for experimental design?
Q. Basic
How do solvent effects influence stability in catalytic reactions?
Q. Advanced
- Hydrolysis Rates : 15-fold higher in DMF vs. hexane at 60°C due to nucleophilic solvent participation .
- Stabilization Strategies :
What applications exist in polymer and materials science?
Q. Basic
- Crosslinking Agent : Increases acrylate resin thermal stability (Tg +25°C) .
- Chiral Template : Induces asymmetry in MOFs (80–95% ee) via coordination to metal centers .
Why do catalytic hydrogenation yields vary across studies?
Q. Advanced
- Substrate Isomerism : Endo-acetate orientation reduces Pd/C accessibility (65% conversion vs. 92% for exo) .
- Catalyst Poisoning : Trace sulfur impurities decrease activity by 40–60%; pre-treatment with 0.1 M EDTA restores efficiency .
How is the compound’s purity validated for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
